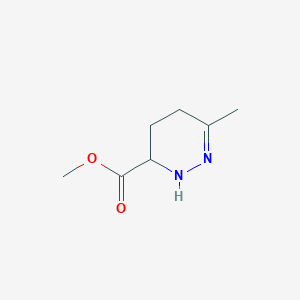

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate (CAS 344596-94-7) is a heterocyclic compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. Its structure features a partially saturated pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) substituted with a methyl group at position 6 and a methyl ester group at position 2. The SMILES notation (CC1=NNC(CC1)C(=O)OC) highlights these substituents and the tetrahydropyridazine core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves cycloaddition reactions. One common method is the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyridazine ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate has shown promise in medicinal chemistry primarily due to its potential as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the methyl group can enhance the antibacterial spectrum against resistant strains of bacteria .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Some derivatives have been tested for anticancer activity, showing efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

Agrochemicals

The compound's structure allows it to be explored as a potential agrochemical agent. Its derivatives may serve as:

Pesticides

Research into the synthesis of tetrahydropyridazine derivatives has indicated potential use as novel pesticide agents due to their ability to disrupt pest metabolic pathways .

Herbicides

Studies have suggested that modifications could lead to effective herbicides that target specific weed species while minimizing impact on crops .

Material Science

This compound can also be utilized in material science:

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities such as enhanced thermal stability or chemical resistance .

Nanotechnology Applications

Research is ongoing into the use of this compound in nanotechnology for developing nanocarriers for drug delivery systems, leveraging its ability to form stable complexes with various drugs .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the body, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

Core Ring Systems: The target compound and 6-methyl-2,3-dihydropyridazin-3-one hydrate share a pyridazine backbone. However, the latter features a ketone group at position 3 instead of an ester, which reduces its molecular weight and alters polarity . Ethyl 2-amino-6-benzoyl-tetrahydrothieno[2,3-c]pyridine-3-carboxylate replaces the pyridazine ring with a sulfur-containing thienopyridine system, introducing aromatic benzoyl and amino groups.

Substituent Effects: The methyl ester group in the target compound enhances solubility in organic solvents compared to the ketone in 6-methyl-2,3-dihydropyridazin-3-one hydrate.

Spectroscopic and Analytical Comparisons

Table 2: NMR Chemical Shift Comparisons

Key Observations :

- The absence of aromatic protons in the target compound’s tetrahydropyridazine ring distinguishes its ¹H-NMR profile from methyl 6-methyl-2,4-dihydroxybenzoate, which shows multiplet signals for aromatic hydrogens .

- The ethyl ester group in the triazolopyrimidine derivative (Compound 12) produces distinct quartet and triplet signals (δ 1.23 and 4.14 ppm), similar to the methyl ester in the target compound but shifted due to alkyl chain length .

Biological Activity

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities and pharmacological applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on available literature.

Chemical Structure and Synthesis

This compound has the following structural formula:

The compound can be synthesized through various methods including asymmetric synthesis and hetero-Diels–Alder reactions. One notable method involves the reaction of diethyl azodicarboxylate with substituted pyridazines to yield the desired methyl ester .

Antioxidant Activity

Research indicates that tetrahydropyridazine derivatives exhibit significant antioxidant properties. A study highlighted that compounds similar to this compound demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective effects of tetrahydropyridazine derivatives have been explored in various models. For example, compounds that interact with dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Pharmacological Potential

This compound has been investigated for its potential as a D3 dopamine receptor agonist. D3R agonists are known for their neuroprotective effects and could be beneficial for treating neuropsychiatric disorders. In vitro studies have shown that this class of compounds can selectively activate D3 receptors without affecting other dopamine receptor subtypes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the molecular structure can enhance its potency and selectivity for specific biological targets:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 6 | Enhances lipophilicity and receptor binding affinity |

| Carboxylate group | Essential for interaction with dopamine receptors |

| Substituents on the pyridazine ring | Influence selectivity and efficacy at D3R |

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of Parkinson's disease, administration of this compound resulted in significant reductions in neurodegeneration markers compared to controls. The mechanism was linked to enhanced D3R activation leading to increased neurotrophic factor expression .

- Antioxidant Efficacy : Another study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay and FRAP assay). Results indicated that it effectively reduced oxidative stress markers in cellular models exposed to oxidative agents .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate?

- Methodological Answer : A plausible route involves cyclization of a hydrazine derivative with a β-keto ester precursor. For example, formaldehyde-mediated cyclization under reflux in methanol has been used for analogous tetrahydropyridazine derivatives, followed by crystallization for purification . Optimization of reaction time (e.g., 9.5 hours for similar systems) and solvent choice (methanol for solubility and stability) is critical. Side products, such as unreacted intermediates or over-alkylated species, should be monitored via TLC (Rf ~0.8 in methanol systems) and addressed via gradient silica chromatography .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- NMR : Compare ¹H and ¹³C chemical shifts with structurally related compounds. For instance, methyl esters in similar pyridazine systems exhibit characteristic carbonyl signals at ~165–170 ppm in ¹³C NMR, while tetrahydropyridazine protons resonate between δ 2.5–4.0 ppm .

- X-ray crystallography : Use SHELX software for structure refinement . Programs like ORTEP-3 can visualize bond angles and torsional strain, particularly in the tetrahydropyridazine ring and ester group conformations .

Q. What analytical challenges arise in distinguishing stereoisomers or tautomers of this compound?

- Methodological Answer : Tautomeric equilibria in pyridazine derivatives can complicate spectral interpretation. Use variable-temperature NMR to freeze dynamic processes, or employ HPLC with chiral columns (e.g., amylose-based) for enantiomer separation. Computational methods (e.g., DFT) can predict stable tautomers and guide experimental validation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying nucleophilic (e.g., pyridazine N-atoms) or electrophilic (e.g., ester carbonyl) sites. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like Michael additions or cycloadditions .

Q. What strategies are effective for studying the compound’s crystal packing and polymorphism?

- Methodological Answer : Screen crystallization conditions (solvent polarity, temperature) to isolate polymorphs. Use single-crystal XRD to compare unit cell parameters and hydrogen-bonding networks. For example, pyridazine carboxylates often form intermolecular C=O···H–N interactions, stabilizing specific lattice arrangements . Pair with DSC/TGA to assess thermal stability differences between polymorphs.

Q. How does methylation at the 6-position influence the compound’s biological activity, such as enzyme inhibition?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., 6-ethyl, 6-aryl). Test inhibitory activity against target enzymes (e.g., α-glucosidase) using kinetic assays (IC₅₀ determination). Compare with methyl 6-methyl-2,4-dihydroxybenzoate derivatives, where methylation enhances lipophilicity and membrane permeability .

Q. Data Contradictions and Validation

- Synthetic Yield Discrepancies : Literature reports varying yields (e.g., 24% in similar hydrazine cyclizations vs. higher yields in esterification). Validate via controlled reagent stoichiometry and inert atmosphere to minimize side reactions.

- Spectroscopic Assignments : Conflicting ¹³C NMR signals for ester carbonyls may arise from solvent effects (DMSO vs. CDCl₃). Re-measure in deuterated solvents with internal standards (e.g., TMS) .

Properties

CAS No. |

344596-94-7 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 3-methyl-1,4,5,6-tetrahydropyridazine-6-carboxylate |

InChI |

InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h6,9H,3-4H2,1-2H3 |

InChI Key |

UNWYXRSVLTYNDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(CC1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.